molecular formula C20H26O6 B1194011 [8-Hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbut-2-enoate

[8-Hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbut-2-enoate

Cat. No.: B1194011
M. Wt: 362.4 g/mol
InChI Key: LMMIAIJOVZTZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[8-Hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbut-2-enoate is a natural product found in Aldama robusta and Helianthus resinosus with data available.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • A study conducted by Mara et al. (1982) demonstrates the use of related compounds in the synthesis of tricyclic products, highlighting the importance of these compounds in complex chemical synthesis and structural analysis (Mara, Singh, Thomas, & Williams, 1982).

Novel Carbocyclic Nucleoside Analogues

  • Research by Hřebabecký et al. (2009) shows the potential of similar compounds in the synthesis of novel carbocyclic nucleoside analogues, which are crucial for advancing pharmaceutical research (Hřebabecký, Dračínský, Palma, Neyts, & Holý, 2009).

Development of Asymmetric Synthesis

  • The work of Gerber & Vogel (2001) explores the stereoselective synthesis of related structures, contributing significantly to the field of asymmetric synthesis and organic chemistry (Gerber & Vogel, 2001).

Discovery of New Furanoeremophilanes

  • A study by Ahmed et al. (2004) involves the isolation and characterization of new compounds structurally similar to the chemical , indicating its relevance in natural product chemistry and pharmacology (Ahmed, Al-Howiriny, Mossa, & Al-Said, 2004).

Insights into Molecular Structure and Interactions

Synthesis of Various Heterocyclic Compounds

  • The research by Aniskova, Grinev, & Yegorova (2017) highlights the use of related compounds in the synthesis of heterocyclic compounds, showing their versatility in creating biologically active molecules (Aniskova, Grinev, & Yegorova, 2017).

Advanced Organic Synthesis Techniques

Properties

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

[8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbut-2-enoate

InChI

InChI=1S/C20H26O6/c1-5-12(3)19(23)25-17-9-14(10-21)8-15(22)6-11(2)7-16-18(17)13(4)20(24)26-16/h5,7-8,15-18,21-22H,4,6,9-10H2,1-3H3

InChI Key

LMMIAIJOVZTZBV-UHFFFAOYSA-N

SMILES

CC=C(C)C(=O)OC1CC(=CC(CC(=CC2C1C(=C)C(=O)O2)C)O)CO

Canonical SMILES

CC=C(C)C(=O)OC1CC(=CC(CC(=CC2C1C(=C)C(=O)O2)C)O)CO

synonyms

eriofertin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[8-Hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbut-2-enoate
Reactant of Route 2
[8-Hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbut-2-enoate
Reactant of Route 3
[8-Hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbut-2-enoate
Reactant of Route 4
[8-Hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbut-2-enoate
Reactant of Route 5
[8-Hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbut-2-enoate
Reactant of Route 6
[8-Hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbut-2-enoate

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